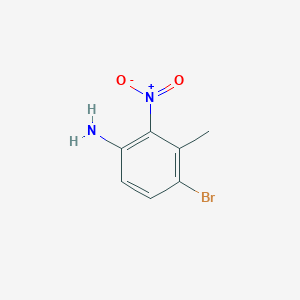

4-Bromo-3-methyl-2-nitroaniline

説明

Contextualization within Nitroaniline and Bromoaniline Derivatives Research

The presence of both a nitro group and a bromine atom places 4-Bromo-3-methyl-2-nitroaniline at the intersection of nitroaniline and bromoaniline chemistry. Nitroanilines are essential intermediates, particularly in the dye industry and in the synthesis of pharmaceuticals. wikipedia.orgazom.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. libretexts.org It also significantly decreases the basicity of the aniline's amino group. chemistrysteps.com

Bromoanilines are also key synthetic intermediates. The bromine atom is a deactivating but ortho-, para-directing substituent. Its presence on the aromatic ring provides a handle for further functionalization through various cross-coupling reactions.

In this compound, the interplay of these substituents is complex. The ortho-nitro group's strong electron-withdrawing effect dominates, influencing the reactivity of the entire molecule. The para-bromo and meta-methyl groups further modulate the electronic environment and steric accessibility of the different positions on the ring, making it a highly specific and valuable reagent for targeted syntheses.

Historical Perspectives in the Synthesis and Study of Halogenated Nitroanilines

The synthesis of substituted anilines, including halogenated nitroanilines, has a rich history rooted in the development of industrial chemistry. Early methods for producing aniline (B41778) derivatives often involved the nitration of aromatic compounds followed by reduction. wikipedia.org For instance, the reduction of nitrobenzene (B124822) to aniline was first achieved by Nikolay Zinin in 1842. wikipedia.org

The synthesis of polysubstituted anilines often requires a multi-step approach to control the regioselectivity of the substitutions. A common strategy involves the protection of the highly activating amino group to prevent over-reaction and to control the directing effects of the substituents. For example, the amino group can be acetylated to form an amide, which is less activating but still an ortho-, para-director. wikipedia.orgchemistrysteps.com This allows for more controlled introduction of other functional groups.

A historical method for synthesizing a related compound, 4-bromo-2-nitroaniline, involves the acetylation of 4-bromoaniline, followed by nitration, and then hydrolysis of the acetanilide (B955) to yield the desired product. prepchem.com This multi-step sequence highlights the challenges and strategies employed to achieve specific substitution patterns on the aniline ring.

Current Research Landscape and Emerging Challenges for this compound

In the contemporary research landscape, polysubstituted anilines like this compound are valuable as intermediates in the synthesis of complex organic molecules. These molecules are often used in the development of new pharmaceuticals and materials. For instance, substituted anilines are core fragments in many biologically active compounds. rsc.org The specific substitution pattern of this compound makes it a candidate for use in creating targeted molecules where precise positioning of functional groups is critical for activity.

Research involving this compound may focus on its use as a building block in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry. The different functional groups on the ring can be selectively reacted to build more complex structures. For example, the nitro group can be reduced to an amino group, which can then participate in a variety of ring-forming reactions.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Appearance | Yellow to light brown crystalline solid guidechem.com |

| Melting Point | 97.5-98 °C sigmaaldrich.com |

| Boiling Point | 316.1 ± 32.0 °C at 760 mmHg sigmaaldrich.com |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and dimethylformamide guidechem.com |

| CAS Number | 854624-54-7 |

Structure

3D Structure

特性

IUPAC Name |

4-bromo-3-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFARMFHNYJRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634700 | |

| Record name | 4-Bromo-3-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854624-54-7 | |

| Record name | 4-Bromo-3-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms for 4 Bromo 3 Methyl 2 Nitroaniline and Its Derivatives

Regioselective Synthesis Strategies for Substituted Bromo-nitroanilines

The precise placement of substituents on the aniline (B41778) ring is a critical challenge in organic synthesis, governed by the directing effects of the functional groups already present. Crafting a molecule like 4-Bromo-3-methyl-2-nitroaniline requires careful strategic planning to achieve the desired regiochemistry.

Direct Bromination and Nitration Pathways

Direct electrophilic substitution on aniline and its derivatives is often complicated by the powerful activating nature of the amino (-NH₂) group. The -NH₂ group is a strong ortho-, para-director, making aniline highly reactive.

Direct Nitration: The direct nitration of aniline with a mixture of concentrated nitric acid and sulfuric acid is generally avoided in synthetic practice. The strongly acidic conditions lead to the protonation of the amino group, forming the anilinium ion (-NH₃⁺). byjus.com This ion is a meta-director and deactivates the ring, leading to significant amounts of the meta-nitro product alongside oxidation and the formation of tarry by-products. byjus.comchemistrysteps.com

Direct Bromination: The reaction of aniline with bromine water is rapid and difficult to control, typically resulting in the formation of a white precipitate of 2,4,6-tribromoaniline. byjus.comyoutube.com The high reactivity of the aniline ring leads to polysubstitution even without a catalyst. chemistrysteps.com

Due to these control issues, direct, one-pot bromination and nitration of a simple precursor like 3-methylaniline to achieve the specific this compound isomer is synthetically unfeasible.

Sequential Functionalization Approaches for Aniline Derivatives

A more effective and widely used strategy involves a multi-step sequence where functional groups are introduced sequentially, often employing protecting groups to modulate reactivity and control regioselectivity. A plausible and controlled route to synthesize this compound starts from 3-methylaniline (m-toluidine).

The key to this approach is the temporary protection of the highly activating amino group via acetylation. Converting the amine to an acetamide (-NHCOCH₃) moderates its activating effect and introduces steric bulk, which favors substitution at the less hindered para-position. brainly.in

Proposed Synthetic Pathway:

Protection of the Amino Group: 3-methylaniline is acetylated using acetic anhydride to form 3-methylacetanilide. This step is crucial to prevent oxidation and polysubstitution in subsequent steps.

Nitration: The resulting 3-methylacetanilide is nitrated. The acetamido group is an ortho-, para-director. This leads to a mixture of isomers, primarily 2-nitro-3-methylacetanilide and 4-nitro-3-methylacetanilide. The desired 2-nitro isomer can be separated from the mixture.

Bromination: The isolated 2-nitro-3-methylacetanilide is then subjected to bromination. In this intermediate, the acetamido group directs to its para-position (C4), and the meta-directing nitro group also directs incoming electrophiles to the C4 position. This convergence of directing effects results in highly regioselective bromination at the C4 position to yield 4-bromo-2-nitro-3-methylacetanilide.

Deprotection: The final step is the hydrolysis of the acetamido group, typically under acidic conditions, to reveal the primary amine and yield the target compound, this compound.

Table 1: Sequential Synthesis Pathway for this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Acetylation | 3-methylaniline, Acetic Anhydride ((CH₃CO)₂O) | 3-methylacetanilide | Protect and moderate the activating effect of the amino group. |

| 2 | Nitration | 3-methylacetanilide, HNO₃/H₂SO₄ | 2-nitro-3-methylacetanilide | Introduce the nitro group at the C2 position. |

| 3 | Bromination | 2-nitro-3-methylacetanilide, Br₂ in Acetic Acid | 4-bromo-2-nitro-3-methylacetanilide | Regioselectively introduce the bromine atom at the C4 position. |

Catalytic Systems for Controlled Halogenation and Nitration

Modern synthetic chemistry employs various catalytic systems to enhance the efficiency and selectivity of electrophilic aromatic substitution reactions.

Halogenation: For bromination, while traditional catalysts like FeBr₃ are effective, they may not offer sufficient regiocontrol with highly activated substrates. libretexts.org Milder and more selective brominating agents such as N-bromosuccinimide (NBS) are often used. nih.gov The use of solid acid catalysts, like zeolites, can promote para-selectivity by leveraging shape-selective catalysis within their microporous structures. nih.gov For instance, the bromination of aromatic compounds possessing electron-donating groups can achieve high para-selectivity using catalysts like bismuth(III) chloride (BiCl₃). researchgate.net

Nitration: While the standard nitrating mixture (HNO₃/H₂SO₄) remains prevalent, alternative methods are sought to avoid harsh acidic conditions. unacademy.com Catalytic systems can offer milder reaction conditions, though controlling the regioselectivity of nitration on complex anilines remains a significant challenge.

Advanced Synthetic Transformations Involving this compound

The presence of three distinct functional groups—amine, bromine, and nitro—makes this compound a valuable platform for further chemical modifications.

Nucleophilic Aromatic Substitution Reactions at the Bromine Center

The bromine atom in this compound is activated towards nucleophilic aromatic substitution (SₙAr). This is because the strongly electron-withdrawing nitro group is positioned ortho to the bromine atom. This positioning is critical as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com

The mechanism proceeds via two steps:

Addition: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate. The negative charge is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the ortho-nitro group. libretexts.orgyoutube.com

Elimination: The aromaticity of the ring is restored by the expulsion of the bromide leaving group.

This reaction allows for the displacement of bromine with a wide range of nucleophiles, enabling the synthesis of diverse derivatives.

Table 2: Examples of Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Alkoxide (-OR) | Sodium methoxide (NaOCH₃) | 3-methyl-4-methoxy-2-nitroaniline |

| Amine (-NHR) | Ethylamine (CH₃CH₂NH₂) | N⁴-ethyl-3-methyl-2-nitrobenzene-1,4-diamine |

| Hydroxide (-OH) | Sodium hydroxide (NaOH) | 4-amino-2-methyl-3-nitrophenol |

Reduction of the Nitro Group to Amine Functionality

The nitro group is readily reduced to a primary amino group, a transformation that is fundamental in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. This reduction converts this compound into 4-bromo-3-methylbenzene-1,2-diamine, a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles.

A variety of reducing agents can accomplish this transformation. The choice of reagent is often dictated by the need for chemoselectivity—reducing the nitro group while leaving the bromine atom and other functional groups intact.

Metal-Acid Systems: Classic methods involve the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). chemistrysteps.com These are robust and cost-effective methods that are generally compatible with aryl halides.

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel) is a very effective method. However, care must be taken as some conditions, particularly with palladium catalysts, can lead to competitive hydrodehalogenation (loss of the bromine atom).

Other Reagents: Tin(II) chloride (SnCl₂) in concentrated HCl is another common laboratory method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reducing Agent | Typical Conditions | Advantages | Potential Issues |

|---|---|---|---|

| Fe / HCl | Aqueous ethanol, heat | Cost-effective, high yield, tolerates halogens well. | Requires stoichiometric metal, acidic workup. |

| SnCl₂ / HCl | Concentrated HCl, room temp or heat | Good for laboratory scale, high chemoselectivity. | Generates tin-based waste. |

| H₂ / Pd, Pt, or Ni | H₂ gas (1-5 atm), solvent (e.g., ethanol) | Clean reaction (water is the only byproduct), catalytic. | Can cause dehalogenation (loss of bromine). |

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative directing effects of the four existing substituents: the amino (-NH2), nitro (-NO2), methyl (-CH3), and bromo (-Br) groups. These groups influence the rate of reaction and the position of the incoming electrophile by a combination of inductive and resonance effects. lumenlearning.com

The directing influence of each substituent is as follows:

Amino Group (-NH2) at C1: This is a strongly activating group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. libretexts.orgpressbooks.pub It is a powerful ortho-, para-director. The para position is occupied by the bromo group, leaving the two ortho positions (C2 and C6) as potential sites. However, C2 is already substituted with a nitro group. Therefore, the amino group strongly directs incoming electrophiles to the C6 position.

Nitro Group (-NO2) at C2: This is a potent deactivating group, withdrawing electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. lumenlearning.comlibretexts.org It acts as a meta-director. The positions meta to the nitro group are C4 (occupied by bromine) and C6. Thus, the nitro group also directs substitution to the C6 position.

Methyl Group (-CH3) at C3: An alkyl group, it is a weak activating group that donates electron density through an inductive effect. libretexts.org It functions as an ortho-, para-director. The ortho positions are C2 (occupied) and C4 (occupied), while the para position is C6. Consequently, the methyl group also directs towards the C6 position.

Bromo Group (-Br) at C4: Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect but are ortho-, para-directors because their lone pairs can stabilize the carbocation intermediate (arenium ion) through resonance. pressbooks.publibretexts.org The positions ortho to the bromo group are C3 (occupied) and C5. The para position is C1 (occupied). Therefore, the bromo group directs substitution to the C5 position.

Considering the combined influence, three of the four substituents (amino, nitro, and methyl) direct an incoming electrophile to the C6 position. The amino group, being a powerful activator, exerts the most significant influence, strongly favoring substitution at its ortho position (C6). libretexts.orgpressbooks.pub The convergence of directing effects from the -NH2, -NO2, and -CH3 groups on C6 makes it the overwhelmingly favored site for electrophilic attack. The weaker directing effect of the bromo group towards C5 is unlikely to compete effectively. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, on this compound are expected to yield the 6-substituted derivative as the major product.

Cross-Coupling Reactions Utilizing the Bromo Substituent

The bromo group at the C4 position of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. nih.gov The bromo substituent on this compound makes it a suitable substrate for this transformation. The reaction can be used to introduce a variety of aryl, heteroaryl, vinyl, or alkyl groups at the C4 position.

While substrates with unprotected amino groups can sometimes be challenging in Suzuki-Miyaura couplings, successful reactions on ortho-bromoanilines have been developed. nih.gov Similarly, the presence of a nitro group is generally tolerated, and methods exist for the coupling of nitro-substituted aryl halides. researchgate.netmdpi.com A typical reaction would involve treating this compound with a suitable boronic acid or boronic ester in the presence of a palladium catalyst, a base, and an appropriate solvent system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Base | Solvent | Temperature (°C) | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | Bromo-anilines, Bromo-thiophenes | mdpi.comnih.gov |

| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 150 | Nitro-substituted aryl halides | researchgate.net |

| Pd(acac)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 130 | Nitroarenes | mdpi.com |

| CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 90 | Unprotected ortho-bromoanilines | nih.gov |

Beyond the Suzuki-Miyaura reaction, the bromo substituent on this compound is amenable to other transition-metal-catalyzed cross-coupling reactions to form a diverse range of derivatives. mdpi.com

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene, typically using a palladium catalyst.

Sonogashira Coupling: This method involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes, to yield a substituted alkyne. mdpi.com

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner for the aryl bromide, catalyzed by palladium. mdpi.com

Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms a new carbon-nitrogen bond between the aryl bromide and an amine, leading to the synthesis of diaryl or alkylaryl amines.

Nickel-Catalyzed Couplings: Nickel complexes can also serve as effective catalysts for cross-coupling reactions of aryl bromides, sometimes offering different reactivity or being a more cost-effective alternative to palladium. rsc.orgnih.gov

The choice of a specific coupling methodology depends on the desired final product and the functional group tolerance of the reaction conditions.

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Computational studies, such as those using Density Functional Theory (DFT), often provide deep insights into these pathways. mdpi.comnih.govmdpi.commdpi.com

Mechanism of Electrophilic Aromatic Substitution: The mechanism for EAS proceeds via a two-step process. masterorganicchemistry.comlibretexts.org

Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.comlibretexts.org This leads to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the aromaticity of the ring, leading to the final substituted product. masterorganicchemistry.comlibretexts.org

For this compound, the stability of the intermediate arenium ion determines the regioselectivity. When the electrophile attacks at the C6 position, the positive charge of the intermediate can be delocalized onto the C1 carbon, where it is directly stabilized by the powerful electron-donating resonance effect of the amino group. This results in a more stable intermediate compared to the one formed from an attack at C5, thus leading to a lower activation energy and faster reaction rate for C6 substitution. libretexts.org

Mechanism of the Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three fundamental steps: mdpi.comnih.gov

Oxidative Addition: The low-valent palladium(0) catalyst reacts with the aryl bromide (Ar-Br), inserting itself into the carbon-bromine bond. This forms a high-valent palladium(II) complex (Ar-Pd-Br). This step is often the rate-determining step in the cycle. mdpi.com

Transmetalation: The organoboron reagent (R-B(OR)2), activated by a base, transfers its organic group (R) to the palladium(II) complex, displacing the bromide. This forms a new palladium(II) intermediate (Ar-Pd-R).

Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond (Ar-R). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

In the context of this compound, the electron-withdrawing nature of the nitro group may facilitate the initial oxidative addition step. However, the presence of the free amino group could potentially lead to catalyst inhibition by coordinating to the palladium center, an effect that can sometimes be mitigated by the choice of ligands and reaction conditions. acs.org

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Methyl 2 Nitroaniline

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental aspects of molecular structure and electronic behavior. These methods provide a detailed picture of the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) Calculations for Ground State Geometries

The initial step in the computational analysis of 4-Bromo-3-methyl-2-nitroaniline involves the optimization of its molecular geometry to determine the most stable, lowest-energy conformation. This is typically achieved using Density Functional Theory (DFT), a robust method that balances accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used hybrid functional for such calculations. Paired with a suitable basis set, such as 6-311++G(d,p), it can accurately predict bond lengths, bond angles, and dihedral angles.

Illustrative Data Table: Optimized Geometrical Parameters of this compound (Predicted)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.405 | C6-C1-C2 | 119.5 |

| C2-N1 (Nitro) | 1.470 | C1-C2-N1 | 120.2 |

| C3-C4 | 1.398 | C2-C3-C4 | 120.1 |

| C4-Br | 1.901 | C3-C4-Br | 119.8 |

| C1-N2 (Aniline) | 1.385 | C2-C1-N2 | 121.0 |

| C3-C(Methyl) | 1.510 | C2-C3-C(Methyl) | 121.5 |

Note: These values are illustrative and represent typical bond lengths and angles for similar organic molecules as determined by DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com In this compound, the electron-donating amino group and the electron-withdrawing nitro group are expected to significantly influence the energies and distributions of the HOMO and LUMO. The HOMO is likely to be localized on the aniline (B41778) moiety and the benzene (B151609) ring, while the LUMO is expected to be concentrated on the nitro group and the aromatic ring. This distribution facilitates intramolecular charge transfer (ICT) from the amino group to the nitro group upon electronic excitation.

Illustrative Data Table: Frontier Molecular Orbital Energies of this compound (Predicted)

| Parameter | Energy (eV) |

| HOMO | -6.52 |

| LUMO | -2.45 |

| Energy Gap (ΔE) | 4.07 |

Note: These energy values are illustrative and based on typical results for substituted nitroanilines.

Charge Distribution Analysis and Electrostatic Potential Mapping

The distribution of electron density within a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net The map is colored to represent different potential values: red typically indicates regions of high electron density (negative potential), while blue represents regions of low electron density (positive potential). Green and yellow represent intermediate potentials.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods can also predict the spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the spectra.

Theoretical Vibrational Spectroscopy (FTIR, Raman)

Theoretical vibrational frequencies can be calculated using DFT methods. nih.gov These calculations provide a set of normal modes of vibration, each with a corresponding frequency and intensity for both Infrared (IR) and Raman spectroscopy. nih.gov By comparing the calculated vibrational spectra with experimentally obtained Fourier-Transform Infrared (FTIR) and FT-Raman spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be made. nih.gov

For this compound, the vibrational spectrum would be characterized by specific bands corresponding to the stretching and bending modes of its functional groups. For instance, the N-H stretching vibrations of the aniline group are expected in the range of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching vibration would be found at a lower frequency, typically below 700 cm⁻¹.

Illustrative Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3485 |

| N-H Symmetric Stretch | 3390 |

| C-H Aromatic Stretch | 3080 |

| C-H Methyl Stretch | 2955 |

| NO₂ Asymmetric Stretch | 1540 |

| NO₂ Symmetric Stretch | 1345 |

| C-N Stretch (Aniline) | 1280 |

| C-Br Stretch | 650 |

Note: These frequencies are illustrative and are typical for the assigned vibrational modes.

Electronic Absorption and Emission Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption and emission spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., n→π, π→π).

For this compound, the electronic spectrum is expected to be dominated by transitions involving the π-system of the benzene ring and the lone pair electrons of the amino and nitro groups. The intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group is likely to result in a strong absorption band in the UV-visible region. TD-DFT calculations can help to identify the specific orbitals involved in these transitions and to understand how the substituents influence the electronic absorption properties of the molecule.

Illustrative Data Table: Predicted Electronic Absorption Properties of this compound

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S₀ → S₁ | 385 | 0.25 |

| S₀ → S₂ | 310 | 0.15 |

| S₀ → S₃ | 275 | 0.30 |

Note: These values are illustrative and represent a plausible electronic absorption profile for a substituted nitroaniline.

Intermolecular Interactions and Solid-State Characteristics

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. For this compound, these interactions are crucial in determining its crystal packing, stability, and physical properties. Computational methods, such as Hirshfeld surface analysis, provide a quantitative framework for understanding these non-covalent interactions.

Hydrogen Bonding Networks and Aromatic Stacking Interactions

Theoretical models predict that the primary intermolecular interactions governing the crystal structure of this compound are hydrogen bonds and π-π stacking. The amino group (-NH₂) acts as a hydrogen bond donor, while the nitro group (-NO₂) serves as an acceptor. This leads to the formation of N-H···O hydrogen bonds, a common and significant interaction in nitroaniline derivatives. researchgate.netresearchgate.net These bonds can link molecules into distinct motifs, such as chains or dimers. researchgate.net For instance, in related C-methylated nitroanilines, molecules are known to act as both double donors and double acceptors of N-H···O hydrogen bonds, creating robust three-dimensional frameworks. nih.govresearchgate.net

Aromatic stacking, or π-π interactions, between the benzene rings of adjacent molecules also play a critical role in the crystal packing. nih.gov The presence of bromo, methyl, and nitro substituents on the aromatic ring influences the electron distribution and steric hindrance, thereby modulating the geometry and strength of these stacking interactions. Quantum mechanical calculations on similar aminonitromethylbenzenes have shown that stacking interactions involve the delocalized π-orbitals of one molecule interacting with the antibonding π- and σ-orbitals of a neighboring ring. researchgate.net

Hirshfeld surface analysis of analogous bromo-aniline compounds reveals the prevalence of specific intermolecular contacts. nih.govnih.govresearchgate.net It is anticipated that for this compound, the dominant contacts would be H···H, C···H/H···C, and O···H/H···O interactions, with a notable contribution from Br···H/H···Br contacts, which collectively dictate the final crystal packing arrangement. nih.govresearchgate.net

Crystal Structure Prediction and Analysis

While an experimentally determined crystal structure for this compound is not publicly available, computational methods can predict its most likely crystalline form. Crystal structure prediction (CSP) involves generating a multitude of possible packing arrangements and ranking them based on their calculated lattice energies.

Analysis of structurally related compounds provides a basis for these predictions. For example, 2-bromo-4-nitroaniline (B50497) crystallizes in the orthorhombic space group Pna2₁ researchgate.net, while 4-bromo-anilinium nitrate (B79036) adopts the monoclinic space group P2₁/c. nih.gov Many methylated nitroaniline derivatives also crystallize in the common monoclinic P2₁/c space group. researchgate.net These examples suggest that this compound is likely to crystallize in a centrosymmetric space group like P2₁/c. The presence of intramolecular N-H···O or N-H···Br interactions could lead to a nearly planar molecular conformation, which would significantly influence the packing efficiency. researchgate.net

Table 1: Crystallographic Data for Structurally Similar Compounds

| Compound Name | Crystal System | Space Group | Reference |

| 2-Bromo-4-nitroaniline | Orthorhombic | Pna2₁ | researchgate.net |

| 4-Bromo-anilinium nitrate | Monoclinic | P2₁/c | nih.gov |

| 2,4-Dinitro-N-methylaniline | Monoclinic | P2₁/c | researchgate.net |

| 2-Amino-4-nitro-N-methylaniline | Monoclinic | P2₁/c | researchgate.net |

| 2-Methyl-4-nitroaniline (B30703) | Monoclinic | Pc | researchgate.net |

This table presents crystallographic data for compounds analogous to this compound to provide context for structural prediction.

Solvent Effects on Molecular and Electronic Structure

The molecular and electronic properties of this compound are theoretically shown to be sensitive to its environment, particularly the polarity of the solvent. Computational models like the Conductor-like Polarizable Continuum Model (CPCM) are employed to simulate these solvent effects. smf.mx

Theoretical studies on similar 4-nitroaniline (B120555) derivatives using Density Functional Theory (DFT) at the B3LYP/6-31G* level reveal distinct trends. journalirjpac.com As the polarity of the solvent increases (e.g., from a vacuum to tetrahydrofuran (B95107) or ethanol), the calculated dipole moment (µ) and mean polarizability (α) of the molecule are expected to increase. journalirjpac.com This is due to the stabilization of the charge-separated resonance structures of the molecule by the polar solvent environment.

This phenomenon also leads to solvatochromism, which is a change in the color of a solution as the solvent is changed. Computationally, this is observed as a shift in the frontier molecular orbital (FMO) energies. For push-pull systems like nitroanilines, an increase in solvent polarity typically leads to a smaller HOMO-LUMO energy gap (ΔE). journalirjpac.com This reduction in the energy gap corresponds to a bathochromic (red) shift in the maximum absorption wavelength (λ_max) in the UV-Vis spectrum. researchgate.net Therefore, this compound is predicted to exhibit a red shift in its absorption spectrum in more polar solvents.

Table 2: Predicted Solvent Effects on Electronic Properties

| Solvent | Dielectric Constant (ε) | Expected Dipole Moment (µ) | Expected HOMO-LUMO Gap (ΔE) | Expected λ_max Shift |

| Vacuum | 1 | Lowest | Largest | - |

| Toluene | 2.4 | Low | Large | Minor Red Shift |

| Tetrahydrofuran (THF) | 7.5 | Intermediate | Intermediate | Moderate Red Shift |

| Ethanol | 24.6 | High | Small | Significant Red Shift |

| Acetone | 20.7 | High | Small | Significant Red Shift |

This conceptual table illustrates the expected trends in the electronic properties of this compound in solvents of varying polarity, based on theoretical principles and studies of analogous compounds. smf.mxjournalirjpac.com

Nonlinear Optical (NLO) Properties: Theoretical Predictions and Enhancements

Organic molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. nih.govresearchgate.net The "push-pull" electronic structure of this compound, featuring an electron-donating amino group and an electron-withdrawing nitro group, makes it a promising candidate for NLO applications.

Theoretical predictions of NLO properties are typically performed using DFT calculations. The key parameter of interest is the first-order hyperpolarizability (β), which quantifies the second-order NLO response. Studies on isomers like 2-methyl-4-nitroaniline (MNA) show that these molecules can possess large β values. acs.org The magnitude of the NLO response is highly dependent on the molecular structure and the efficiency of intramolecular charge transfer from the donor to the acceptor group.

Table 3: Theoretically Calculated NLO Properties for Analogous Compounds

| Compound | Method | First Hyperpolarizability (β_tot) (esu) | Reference |

| 2-Methyl-4-nitroaniline | DFT/M06-2X | Varies with model | researchgate.net |

| DTS(FBTTh₂)₂-based derivatives | DFT/M06/6-31G(d,p) | ~13.44 x 10⁻²⁷ | nih.gov |

This table provides examples of theoretically calculated first hyperpolarizability values for related organic NLO compounds, indicating the range of values that might be expected for this compound.

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 3 Methyl 2 Nitroaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Bromo-3-methyl-2-nitroaniline, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be required for a complete structural assignment.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electronic effects of the bromo, methyl, nitro, and aniline (B41778) substituents. The coupling patterns (splitting) between adjacent aromatic protons would reveal their relative positions on the benzene (B151609) ring. The methyl group would likely appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum would complement this information by showing a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would confirm the substitution pattern, while the methyl carbon would resonate at a characteristic upfield chemical shift.

While commercial suppliers of this compound indicate the availability of NMR data, specific, publicly accessible experimental spectra and detailed peak assignments for this compound are not widely available in the scientific literature. bldpharm.comlookchem.com

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic CH | 6.5 - 8.0 | Doublet, Doublet of doublets | Two signals expected for the two aromatic protons. |

| Methyl CH₃ | 2.0 - 2.5 | Singlet | Represents the methyl group attached to the aromatic ring. |

| Amine NH₂ | Variable (Broad) | Singlet (broad) | Position can vary with solvent and concentration. |

| Aromatic C (quaternary) | 100 - 150 | N/A | Four signals expected for carbons bearing substituents. |

| Aromatic CH | 110 - 135 | N/A | Two signals expected for the protonated aromatic carbons. |

| Methyl C | 15 - 25 | N/A | Represents the methyl group carbon. |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to precisely determine its molecular mass, which should match the theoretical value calculated from its molecular formula (C₇H₇BrN₂O₂). The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major molecular ion peaks (M+ and M+2) of nearly equal intensity.

Electron ionization (EI) mass spectrometry would also be employed to study the compound's fragmentation pattern. This pattern provides a unique "fingerprint" that can aid in structural confirmation. Expected fragmentation pathways for this compound might include the loss of the nitro group (NO₂), the methyl group (CH₃), or other neutral fragments, leading to the formation of characteristic fragment ions.

While detailed experimental fragmentation data for this specific isomer is not published, analysis of related compounds suggests potential fragmentation patterns. For instance, data for the isomer 4-bromo-3-nitroaniline shows major peaks at m/z 216 and 218, corresponding to the molecular ions containing the two bromine isotopes. nih.gov

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 230/232 | Molecular ion peak (containing ⁷⁹Br/⁸¹Br) |

| [M-NO₂]⁺ | 184/186 | Loss of a nitro group |

| [M-CH₃]⁺ | 215/217 | Loss of a methyl group |

| [M-Br]⁺ | 151 | Loss of a bromine atom |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. The analysis would reveal key structural parameters, such as the planarity of the benzene ring, the orientation of the nitro and amino groups relative to the ring, and any intermolecular hydrogen bonding involving the amine group.

Currently, there are no published crystallographic reports in major databases for this compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, and these vibrations are observed as absorption bands in the spectrum.

For this compound, the FTIR and Raman spectra would be expected to show characteristic bands for:

N-H stretching of the primary amine group (typically around 3300-3500 cm⁻¹).

C-H stretching of the aromatic ring and the methyl group (around 2850-3100 cm⁻¹).

Asymmetric and symmetric stretching of the NO₂ group (typically around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively).

C=C stretching within the aromatic ring (around 1400-1600 cm⁻¹).

C-N and C-Br stretching vibrations at lower frequencies.

The combination of these bands provides a unique "fingerprint" for the molecule, which can be used for identification and quality control. While specific experimental spectra for this compound are not publicly available, the NIST WebBook contains a gas-phase IR spectrum for the isomer 4-Bromo-2-methyl-6-nitroaniline, which shows characteristic absorptions in these regions. nist.gov

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Amine (N-H) | 3300 - 3500 | Stretching |

| Aromatic (C-H) | 3000 - 3100 | Stretching |

| Methyl (C-H) | 2850 - 2970 | Stretching |

| Nitro (N=O) | 1500 - 1560 | Asymmetric Stretching |

| Nitro (N=O) | 1335 - 1380 | Symmetric Stretching |

| Aromatic (C=C) | 1400 - 1600 | Ring Stretching |

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. For a substituted aniline like this compound, both gas and liquid chromatography are highly applicable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would be vaporized and separated from any impurities or isomers on a capillary column based on its boiling point and interaction with the stationary phase. The eluted compound then enters the mass spectrometer, which provides mass data for identification. This method is highly effective for determining the purity of a sample and for identifying trace-level impurities. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique that is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. The compound is first separated by high-performance liquid chromatography (HPLC) and the eluent is then introduced into a mass spectrometer. LC-MS is a powerful tool for purity assessment and for the analysis of complex mixtures. Different column chemistries and mobile phases can be employed to achieve optimal separation of this compound from its potential isomers and synthesis-related impurities. Commercial vendors note the availability of LC-MS data for this compound, underscoring its utility in quality control. bldpharm.com

Applications in Advanced Organic Synthesis and Materials Science

4-Bromo-3-methyl-2-nitroaniline as a Key Building Block for Complex Heterocycles

The structure of this compound, specifically the ortho-positioning of the nitro and amine groups, makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles. The general synthetic strategy involves a reductive cyclization process. First, the nitro group at the C2 position is reduced to an amine, forming a transient 4-bromo-3-methyl-benzene-1,2-diamine intermediate. This diamine is then condensed with various electrophilic reagents in a one-pot reaction to form the fused imidazole ring. researchgate.netpcbiochemres.com

This method is highly adaptable, allowing for the introduction of a wide range of substituents at the 2-position of the resulting benzimidazole core by simply varying the condensation partner. For instance, reaction with aldehydes yields 2-alkyl or 2-aryl substituted benzimidazoles, while condensation with carboxylic acids or their derivatives can also be employed. researchgate.netpcbiochemres.cominstras.com This versatility allows for the creation of a large library of derivatives from a single starting material. Benzimidazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. nih.gov

Table 1: Potential Benzimidazole Derivatives from this compound

| Condensation Partner | Resulting 2-Substituent | Potential Heterocycle Name |

|---|---|---|

| Formaldehyde | -H | 7-Bromo-6-methyl-1H-benzimidazole |

| Benzaldehyde | -Phenyl | 7-Bromo-6-methyl-2-phenyl-1H-benzimidazole |

| Acetic Acid | -Methyl | 2,6-Dimethyl-7-bromo-1H-benzimidazole |

| Formic Acid | -H | 7-Bromo-6-methyl-1H-benzimidazole |

Design and Synthesis of Functional Materials Incorporating the this compound Moiety

The electronic characteristics of this compound make it an intriguing component for the design of functional organic materials, particularly those with nonlinear optical (NLO) properties. Organic NLO materials are crucial for applications in optoelectronics and photonics, including signal processing and optical switching. ripublication.comnih.gov The efficacy of these materials often relies on molecules with a delocalized π-electron system, substituted with both electron-donating (like the amino group) and strong electron-withdrawing (like the nitro group) substituents, which creates a large molecular dipole moment. ripublication.comjchps.com

While direct studies on this compound are limited, research on the closely related compound 4-bromo-2-nitroaniline has demonstrated significant NLO activity. Single crystals of 4-bromo-2-nitroaniline show a second-harmonic generation (SHG) conversion efficiency that is 1.2 times that of the standard NLO material, urea. ripublication.com The substitution of a bromine atom was found to substantially increase the SHG efficiency compared to other nitroaniline derivatives. ripublication.com Given that this compound shares the key structural features necessary for NLO properties—a π-conjugated system with potent donor and acceptor groups—it is a promising candidate for incorporation into novel NLO materials.

Table 2: Comparison of Molecular Features for NLO Applications

| Compound | π-Electron System | Electron-Donating Group | Electron-Withdrawing Group | Reported NLO Activity |

|---|---|---|---|---|

| 4-Nitroaniline (B120555) | Benzene (B151609) Ring | -NH₂ | -NO₂ | Yes, well-studied jchps.com |

| 4-Bromo-2-nitroaniline | Benzene Ring | -NH₂ | -NO₂, -Br | High SHG Efficiency ripublication.com |

| This compound | Benzene Ring | -NH₂, -CH₃ | -NO₂, -Br | High Potential |

Role in the Synthesis of Dyestuffs and Pigments (Intermediate Use)

Substituted nitroanilines are foundational intermediates in the synthesis of a wide array of dyestuffs, particularly azo and disperse dyes. chegg.comwikipedia.orgwikipedia.org These compounds serve as the "diazo component" in the synthesis. The process begins with the diazotization of the primary aromatic amine group (-NH₂) on the this compound molecule. This reaction, typically carried out in cold, acidic conditions with a source of nitrous acid (e.g., sodium nitrite and HCl), converts the amine into a highly reactive diazonium salt.

This diazonium salt is then reacted with a "coupling component," which is an electron-rich aromatic compound such as a phenol or another aniline (B41778) derivative. This electrophilic aromatic substitution reaction, known as azo coupling, forms a stable azo compound (-N=N-), which is the chromophore responsible for the dye's color. The final color and properties of the dye (such as its fastness and solubility) can be finely tuned by the choice of substituents on both the diazo component (like this compound) and the coupling component. jayfinechem.com A Chinese patent describes a general preparation method for bromo-nitroaniline dye intermediates, highlighting the industrial importance of this class of compounds. google.com

Exploration of its Potential as a Precursor for High-Energy Density Materials

While specific research on this compound as a high-energy density material (HEDM) is not extensively documented, its chemical structure contains features common to many energetic compounds. The field of HEDMs actively explores molecules with a high nitrogen content and a favorable oxygen balance, as these characteristics can lead to a rapid release of large volumes of gas and energy upon decomposition. nih.govscience.gov

Nitroaromatic compounds, such as trinitrotoluene (TNT) and picric acid, are a classic and well-understood class of explosives. nih.gov The energetic properties are derived from the presence of one or more nitro groups (-NO₂), which act as internal oxidizers for the carbon-based aromatic ring. The presence of the nitro group and a relatively high nitrogen-to-carbon ratio in this compound aligns it with the general class of energetic precursors. Theoretical calculations on related compounds like nitro-substituted borazines are used to predict their thermochemical properties and potential as energetic materials. researchgate.net Although its performance would not rival dedicated military-grade explosives, its structure suggests it could be a subject of interest for theoretical and exploratory studies in the field of energetic materials.

Exploration of Biological and Pharmacological Relevance As Synthetic Precursors and Probes

Design and Synthesis of Derivatives for Biological Evaluation

The structural framework of 4-bromo-3-methyl-2-nitroaniline is a key building block for creating a range of derivatives with potential therapeutic properties. The presence of the amino and nitro groups, along with the bromine atom, allows for a variety of chemical transformations, leading to the synthesis of novel compounds for biological screening.

Researchers have utilized similar aniline (B41778) derivatives to produce a variety of heterocyclic compounds with demonstrated biological activity. For instance, the synthesis of pyrazine carboxamides has been achieved using 4-bromo-3-methyl aniline, a closely related compound, through a reaction with pyrazine-2-carboxylic acid. This suggests that this compound could similarly be used to generate a library of pyrazine-based compounds for biological evaluation.

The general approach to designing and synthesizing derivatives from this compound involves several key strategies:

Modification of the Amino Group: The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to form various heterocyclic systems. For example, reaction with chloroacetyl chloride can introduce a reactive handle for further substitution, a common strategy in the synthesis of biologically active thiazole derivatives.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, creating a diamino-substituted benzene (B151609) ring. This resulting functionality is a versatile precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems known for their diverse pharmacological activities.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, significantly increasing the chemical diversity of the resulting derivatives.

A study on the synthesis of carbamothioyl-furan-2-carboxamide derivatives highlighted the potential of related structures to exhibit significant anti-cancer and antimicrobial activities. This further underscores the potential of synthesizing a diverse library of compounds from this compound for comprehensive biological screening.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Acylation | Acid chlorides/anhydrides, base | Amides |

| Reductive Cyclization | SnCl2/HCl, followed by reaction with a dicarbonyl compound | Quinoxalines |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Arylated anilines |

| N-Arylation | Aryl halide, Pd catalyst, base | Diaryl amines |

Role as Intermediates in the Synthesis of Potential CK2 Inhibitors and Related Analogs

Protein kinase CK2 is a serine/threonine kinase that is constitutively active and plays a crucial role in cell growth, proliferation, and survival. Its dysregulation has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention. The development of small molecule inhibitors of CK2 is an active area of research.

While there is no direct report of this compound being used as an intermediate in the synthesis of CK2 inhibitors, the structural features of this compound make it a plausible precursor for such molecules. Many known CK2 inhibitors feature a halogenated benzimidazole or benzotriazole core. The presence of a bromine atom and ortho-amino and nitro groups in this compound makes it a suitable starting material for the synthesis of such heterocyclic systems. Following the reduction of the nitro group to an amine, the resulting diamine can be cyclized to form a benzimidazole ring.

Research on benzimidazole-based CK2 inhibitors has shown that substitution on the benzene ring can significantly influence inhibitory activity. For instance, the presence of electron-withdrawing groups like bromine atoms is often associated with enhanced potency. Furthermore, the strategic placement of methyl groups can also contribute to the binding affinity and selectivity of the inhibitor.

The general synthetic route to potential CK2 inhibitors from this compound would likely involve:

Reduction of the nitro group to an amine to yield 4-bromo-3-methylbenzene-1,2-diamine.

Cyclization of the resulting diamine with an appropriate reagent (e.g., a carboxylic acid, aldehyde, or cyanogen bromide) to form the benzimidazole ring.

Further functionalization of the benzimidazole core to optimize inhibitory activity.

This synthetic strategy opens the door to a new class of substituted benzimidazole derivatives that could be evaluated for their potential as CK2 inhibitors.

Investigation of Molecular Interactions with Biological Receptors via Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery for understanding the potential binding modes of a ligand to its target receptor and for predicting binding affinity.

While specific molecular docking studies for derivatives of this compound are not extensively reported, studies on structurally similar compounds provide insights into their potential interactions with biological receptors. For example, docking studies have been performed on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives with the human alkaline phosphatase enzyme. These studies help to elucidate the binding interactions at the molecular level and guide the design of more potent inhibitors.

In the context of anticancer drug design, docking studies of 4-anilinoquinazoline derivatives with the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) have been conducted to understand their binding modes. Given that this compound can serve as a precursor to various heterocyclic scaffolds, its derivatives could be subjected to docking studies against a range of biological targets, including:

Protein Kinases: As discussed, derivatives could be docked into the ATP-binding site of CK2 or other kinases to predict their inhibitory potential.

Enzymes: For antimicrobial applications, derivatives could be docked into the active sites of essential bacterial or fungal enzymes.

DNA: The planar aromatic nature of some derivatives could allow for intercalation with DNA, a mechanism of action for some anticancer drugs.

A hypothetical docking study of a benzimidazole derivative of this compound with a protein kinase might reveal key interactions, such as hydrogen bonding between the heterocyclic nitrogen atoms and backbone residues of the hinge region of the kinase, and hydrophobic interactions involving the methyl and bromo substituents. Such computational analyses are crucial for the rational design of more potent and selective inhibitors.

Table 2: Potential Biological Targets for Docking Studies of this compound Derivatives

| Target Class | Specific Example | Potential Therapeutic Area |

| Protein Kinases | Casein Kinase 2 (CK2), EGFR, VEGFR-2 | Cancer |

| Enzymes | Alkaline Phosphatase, DNA Gyrase | Various |

| DNA | - | Cancer |

Modulation of Cellular Processes Through Molecular Probes Derived from this compound

Molecular probes are molecules that are used to study the properties of other molecules or structures. Fluorescent molecular probes are particularly useful as they allow for the visualization of biological processes in real-time. The design of such probes often involves a fluorophore (a fluorescent chemical compound) linked to a recognition element that specifically interacts with the target of interest.

Substituted nitroanilines can serve as precursors to fluorescent dyes, such as phenazines. The synthesis of these compounds can be achieved through the condensation of o-quinones with substituted 2-nitroanilines. The resulting phenazine derivatives can exhibit intense fluorescence, making them suitable for use as molecular probes. The specific substituents on the phenazine ring can modulate the fluorescent properties, such as the emission wavelength and quantum yield.

Derivatives of this compound could be designed as molecular probes for various cellular applications:

pH Sensors: The fluorescence of certain aniline derivatives can be sensitive to changes in pH.

Ion Probes: By incorporating a chelating moiety, derivatives could be designed to bind to specific metal ions, leading to a change in their fluorescent properties.

Enzyme Activity Probes: A probe could be designed with a substrate for a specific enzyme, where cleavage of the substrate by the enzyme results in a change in fluorescence.

The development of molecular probes from this compound would involve synthesizing a fluorescent core from this precursor and then attaching a functional group that can interact with the biological target of interest. This approach could lead to the development of novel tools for studying cellular processes with high spatial and temporal resolution.

Development of Compounds with Potential Antimicrobial or Antifungal Properties (as synthetic targets)

The increasing prevalence of multidrug-resistant pathogens necessitates the development of new antimicrobial and antifungal agents. The chemical scaffold of this compound offers a promising starting point for the synthesis of compounds with potential antimicrobial activity.

A study focused on the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives demonstrated their antibacterial activity against extensively drug-resistant Salmonella Typhi. This highlights the potential of using the 4-bromo-3-methylaniline core to develop new antibacterial agents. The introduction of the pyrazine-2-carboxamide moiety was crucial for the observed activity.

The nitro group present in this compound is a common feature in many antimicrobial compounds. For example, nitro-substituted benzothiazole derivatives have shown potent antibacterial activity against Pseudomonas aeruginosa. The synthesis of such compounds often involves the reaction of a substituted nitroaniline with potassium thiocyanate.

Furthermore, the bromine atom can also contribute to the antimicrobial activity of a compound. The synthesis of novel morpholinoalkoxychalcones has been explored for their antibacterial and antifungal activities, with some derivatives showing promising results.

The development of antimicrobial or antifungal agents from this compound could involve the synthesis of various classes of compounds, including:

Pyrazine carboxamides: As demonstrated in the literature, these derivatives show promise as antibacterial agents.

Benzothiazoles: The presence of the nitro group makes this a feasible synthetic target with potential antibacterial properties.

Thiazolidinones: The synthesis of thiazolidinone derivatives from amino-coumarins has yielded compounds with antimicrobial activity. A similar approach could be applied using this compound as the starting amine.

Quinoline derivatives: Fluorinated quinoline analogs have been synthesized and shown to possess good antifungal activity. The aniline moiety of this compound could be a starting point for the synthesis of novel quinoline-based compounds.

Table 3: Examples of Antimicrobial Scaffolds Derivable from this compound

| Compound Class | Potential Activity | Relevant Synthetic Precursor |

| Pyrazine Carboxamides | Antibacterial | 4-Bromo-3-methylaniline (from reduction of the nitro group) |

| Benzothiazoles | Antibacterial | This compound |

| Thiazolidinones | Antibacterial/Antifungal | This compound |

| Quinolines | Antifungal | This compound |

Environmental Chemistry and Degradation Pathways of Bromo Nitroanilines

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For bromo-nitroanilines, the primary abiotic mechanisms are photolysis (degradation by light) and chemical reactions like hydrolysis and oxidation.

Photolytic degradation, or photodegradation, is a process where light energy drives chemical breakdown. For this to occur, a compound must be able to absorb light at wavelengths present in the solar spectrum, typically above 300 nm. nih.gov Nitroaromatic compounds are known to undergo photodegradation. For instance, studies on nitroanilines have shown that their decomposition rate and pathway can be significantly influenced by factors such as pH. nih.gov

In a study on the photodegradation of aminols, a compound with a nitro group para to an amino moiety (similar in structure to some nitroanilines) achieved 100% conversion at a pH of 11 or higher, while a meta-substituted analogue showed minimal degradation under the same conditions. nih.gov This suggests that the relative positions of the functional groups on the aromatic ring are critical in determining photolytic reactivity. The degradation products can include simpler aromatic compounds, such as p-nitroaniline and benzaldehyde, which may arise from a photo-retro-aldol-type reaction. nih.gov The use of photocatalysts, such as the organic dye erythrosine B, can enhance the electrophilicity of brominating agents like N-bromosuccinimide (NBS) under visible light, accelerating the transformation of arenes. acs.org

Chemical hydrolysis is a reaction with water that can lead to the transformation of a compound. While specific data on the hydrolysis of 4-Bromo-3-methyl-2-nitroaniline is limited, the hydrolysis of related compounds, such as p-bromoacetanilide (an intermediate in the synthesis of p-bromoaniline), can be achieved under acidic conditions with heat. slideshare.net This process breaks the amide bond, yielding p-bromoaniline. slideshare.net

Biotic Degradation and Microbial Transformation

Microorganisms have evolved diverse metabolic pathways to transform and, in some cases, completely mineralize a wide variety of synthetic compounds, including nitroaromatics. oup.comresearchgate.net The presence of both a halogen (bromo-) and a nitro- group makes these compounds generally recalcitrant. nih.gov

The initial step in the microbial degradation of nitroaromatic compounds is often the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. oup.comresearchgate.net This reductive pathway is a common strategy employed by a wide range of bacteria. oup.comoup.com For example, the transformation of various nitroaromatic compounds by Veillonella alkalescens proceeds through this reductive sequence. researchgate.net In the case of dinitrotoluenes, the para-nitro group is typically the most easily reduced. researchgate.netnih.gov

Once the nitro group is reduced to an amino group, the resulting aromatic amine can undergo further transformation. For instance, a study on the biodegradation of p-nitroaniline by Pseudomonas DL17 identified several metabolites, including p-phenylenediamine, acetanilide (B955), and catechol. nih.gov The formation of catechol indicates that the pathway can proceed towards ring cleavage, a crucial step for complete mineralization. nih.gov Similarly, research on 4-nitroaniline (B120555) degradation by Acinetobacter sp. AVLB2 provided insights into the kinetic parameters of the biodegradation process. researchgate.netnih.gov

The table below summarizes metabolites identified from the biodegradation of related nitroaniline compounds, which can provide clues to the potential transformation products of this compound.

| Parent Compound | Microorganism | Identified Metabolites | Environmental Condition |

| p-Nitroaniline | Pseudomonas DL17 | p-Phenylenediamine, Acetanilide, Catechol, cis-cis Muconic acid | Alkaline |

| Nitrobenzene (B124822) | Sewage Microflora | Aniline (B41778) | Anaerobic |

| 3- & 4-Nitrotoluenes | Sewage Microflora | Toluidine | Anaerobic |

| 1,2- & 1,3-Dinitrobenzene | Sewage Microflora | Nitroaniline | Aerobic & Anaerobic |

| 2,6-Dinitrotoluene | Sewage Microflora | Aminonitrotoluene | Aerobic & Anaerobic |

This table is generated based on data from scientific literature. nih.govnih.gov

The key enzymes responsible for the initial reduction of the nitro group are called nitroreductases . oup.comnih.gov These are typically flavoenzymes that use NADH or NADPH as a source of reducing equivalents. oup.comnih.gov Nitroreductases are found in a wide variety of bacteria and have garnered significant attention for their role in the bioremediation of nitro-pollutants. oup.comnih.gov

There are two main types of nitroreductases:

Type I (Oxygen-insensitive): These enzymes catalyze the reduction of the nitro group by adding a pair of electrons, proceeding through the nitroso and hydroxylamino intermediates to form the amino group. oup.com

Type II (Oxygen-sensitive): These enzymes catalyze the reduction by adding a single electron, forming a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle. oup.com

Besides nitroreductases, other enzymes like monooxygenases and dioxygenases can also be involved in the degradation of nitroaromatics. nih.gov Dioxygenases can introduce two hydroxyl groups onto the aromatic ring, which can lead to the elimination of the nitro group and subsequent ring fission. nih.govnih.gov

The table below details key enzyme classes involved in the transformation of nitroaromatic compounds.

| Enzyme Class | Function | Cofactor(s) | Significance in Degradation |

| Nitroreductases | Reduction of nitro groups to amino groups | FMN, FAD, NAD(P)H | The primary enzymes initiating the breakdown of many nitroaromatics. oup.comoup.comnih.gov |

| Dioxygenases | Incorporation of two hydroxyl groups into the aromatic ring | - | Can lead to denitration and prepare the ring for cleavage. nih.govnih.gov |

| Monooxygenases | Incorporation of a single oxygen atom, can eliminate the nitro group | - | Another mechanism for removing the nitro substituent from the aromatic ring. nih.gov |

| Hydrolases | Cleavage of chemical bonds by adding water | - | Involved in later stages of degradation pathways, such as breaking down intermediates. nih.gov |

This table is generated based on data from scientific literature.

Environmental Fate and Transport Research Methodologies

Understanding the environmental fate and transport of a compound like this compound requires a combination of laboratory experiments and field studies. Key physical-chemical properties, such as water solubility, vapor pressure, and partition coefficients (like Kₒₖ and Kₒₙ), are fundamental for predicting how a chemical will move between air, water, and soil. epa.govresearchgate.net

Common research methodologies include:

Leaching Studies: Column experiments are used to simulate the movement of contaminants through the soil profile. cgs.ca By applying contaminated soil to the top of a soil column and simulating rainfall, researchers can collect and analyze the leachate to determine the mobility of the parent compound and its transformation products. cgs.ca

Sorption Experiments: Batch equilibrium studies are conducted to measure the distribution coefficient (Kₐ), which quantifies how strongly a chemical sorbs to soil or sediment. This is a critical parameter for transport modeling. researchgate.net

Degradation Studies: Laboratory incubations using soil or water samples under controlled conditions (e.g., aerobic vs. anaerobic, sterile vs. non-sterile) are used to measure abiotic and biotic degradation rates and identify metabolites. nih.gov

Analytical Method Development: Sensitive and specific analytical methods, often involving gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are essential for identifying and quantifying the parent compound and its various transformation products in complex environmental samples like soil and water. osti.gov

The collection of this data allows for the development of fate and transport models that can predict the persistence and potential exposure pathways of the chemical in the environment. cdc.gov

Comparative Studies with Other Substituted Anilines Regarding Environmental Persistence

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis, as well as its tendency to sorb to soil and sediment. The structure of an aniline derivative, including the type, number, and position of substituents on the aromatic ring, significantly influences these processes.

The presence of nitro (-NO2) and bromo (Br) groups on the aniline ring generally increases its recalcitrance to microbial degradation. nih.gov The electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to oxidative attack by microbial enzymes. nih.gov While some microorganisms have evolved pathways to degrade nitroaromatic compounds, the process is often slow. plos.org For instance, the aerobic degradation of N-methyl-4-nitroaniline has been reported to proceed via N-demethylation to form 4-nitroaniline, followed by further degradation. plos.org In contrast, anaerobic conditions can lead to the reduction of the nitro group to a carcinogenic amino group. plos.org

The position of the substituents is also crucial. For example, studies on dinitroaniline herbicides like trifluralin (B1683247) show that they are cometabolized by microorganisms, with degradation rates influenced by soil conditions. wikipedia.org The half-life of trifluralin in soil is approximately 180 days, indicating significant persistence. wikipedia.org It is plausible that this compound would exhibit similar or even greater persistence due to the presence of both bromo and nitro substituents.

Photodegradation can be a significant pathway for the removal of some aniline derivatives from aquatic environments. nih.gov For example, 4-chloroaniline (B138754) can be photo-oxidized in surface water with a half-life of 1 to 3 hours in the presence of low organic matter. nih.gov However, the presence of a nitro group can sometimes inhibit photoreactivity. researchgate.net The rate of photodegradation is also influenced by the presence of photosensitizers in the water.

Substituted anilines are generally stable to hydrolysis under typical environmental pH conditions. wikipedia.org The amide linkage in acetanilides, which are precursors to some anilines, can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline. prepchem.comchegg.comyoutube.com However, the C-N bond in the aniline molecule itself is resistant to hydrolysis.

The sorption of substituted anilines to soil and sediments is a key process affecting their mobility and bioavailability. The extent of sorption is influenced by soil properties, such as organic matter content and pH, as well as the chemical's properties, like its hydrophobicity. Halogenated anilines, such as chloroanilines, are known to be persistent in the environment and can bioaccumulate. nih.gov It is expected that bromo-nitroanilines would also exhibit significant sorption to soil organic matter, reducing their mobility but increasing their long-term persistence in the terrestrial environment.

Table 1: Comparative Environmental Fate of Substituted Anilines

| Compound | Biodegradation | Photodegradation | Hydrolysis | Soil Sorption/Persistence |